1-(Boc-amino)-2-vinylcyclopropane
Overview
Description
1-(Boc-amino)-2-vinylcyclopropane is a compound that features a cyclopropane ring substituted with a vinyl group and a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Scientific Research Applications
1-(Boc-amino)-2-vinylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, where the Boc-protected amino group serves as a handle for further functionalization.
Mechanism of Action
Safety and Hazards
Future Directions
The use of Boc-protected amino compounds is a well-established practice in organic chemistry, particularly in peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and deprotection of these compounds, as well as exploring their use in the synthesis of new and complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable vinyl precursor followed by the introduction of the Boc-protected amino group. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents. The Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-2-vinylcyclopropane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Acidic conditions (e.g., trifluoroacetic acid)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted cyclopropane
Substitution: Free amine derivatives
Comparison with Similar Compounds
1-(Boc-amino)-2-ethylcyclopropane: Similar structure but with an ethyl group instead of a vinyl group.
1-(Boc-amino)-2-methylcyclopropane: Contains a methyl group instead of a vinyl group.
1-(Boc-amino)-2-phenylcyclopropane: Features a phenyl group instead of a vinyl group.
Uniqueness: 1-(Boc-amino)-2-vinylcyclopropane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its alkyl-substituted counterparts. The vinyl group allows for further functionalization through addition reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-ethenylcyclopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOIYIUNVJFOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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